5-[2-(2-Methyl-5-nitroimidazol-1-yl)ethylsulfanyl]-1-(2,4,6-trimethylphenyl)tetrazole
Overview
Description
5-[2-(2-Methyl-5-nitroimidazol-1-yl)ethylsulfanyl]-1-(2,4,6-trimethylphenyl)tetrazole is a complex organic compound that features a combination of imidazole, sulfanyl, and tetrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-Methyl-5-nitroimidazol-1-yl)ethylsulfanyl]-1-(2,4,6-trimethylphenyl)tetrazole typically involves multiple steps:
Formation of 2-Methyl-5-nitroimidazole: This can be achieved by nitration of 2-methylimidazole using nitric acid under controlled conditions.
Synthesis of 2-(2-Methyl-5-nitroimidazol-1-yl)ethylsulfanyl Intermediate: This involves the reaction of 2-methyl-5-nitroimidazole with an appropriate ethylsulfanyl reagent under basic conditions.
Formation of the Tetrazole Ring: The final step involves the cyclization of the intermediate with 2,4,6-trimethylphenyl isocyanide under acidic conditions to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the imidazole ring can undergo reduction to form an amino group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Cyclization: The formation of the tetrazole ring is a key cyclization reaction.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon.
Substitution: Alkyl halides under basic conditions.
Cyclization: Acidic conditions with isocyanides.
Major Products
Reduction: 2-Amino-5-methylimidazole derivatives.
Substitution: Various alkylated sulfanyl derivatives.
Cyclization: Tetrazole-containing compounds.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential antimicrobial properties due to the presence of the nitroimidazole group, which is known for its activity against anaerobic bacteria and protozoa.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 5-[2-(2-Methyl-5-nitroimidazol-1-yl)ethylsulfanyl]-1-(2,4,6-trimethylphenyl)tetrazole exerts its effects is likely related to its ability to interact with biological macromolecules. The nitroimidazole group can undergo reduction to form reactive intermediates that can damage DNA or other cellular components. The tetrazole ring may also play a role in binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole antibiotic.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
2-Methyl-5-nitroimidazole: A simpler precursor to the compound .
Uniqueness
5-[2-(2-Methyl-5-nitroimidazol-1-yl)ethylsulfanyl]-1-(2,4,6-trimethylphenyl)tetrazole is unique due to the combination of its functional groups, which confer a range of chemical reactivity and potential biological activity not seen in simpler nitroimidazole compounds. The presence of the tetrazole ring adds an additional layer of complexity and potential for interaction with biological targets.
Properties
IUPAC Name |
5-[2-(2-methyl-5-nitroimidazol-1-yl)ethylsulfanyl]-1-(2,4,6-trimethylphenyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2S/c1-10-7-11(2)15(12(3)8-10)22-16(18-19-20-22)26-6-5-21-13(4)17-9-14(21)23(24)25/h7-9H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHQWGJMHSNTTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=NN=N2)SCCN3C(=NC=C3[N+](=O)[O-])C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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